An In-depth Technical Guide to 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one: Structure, Properties, and Therapeutic Potential
Abstract
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its diverse biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive analysis of a specific fluorinated derivative, 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one. While detailed experimental data for this particular analog remains limited in publicly accessible literature, this guide synthesizes information from closely related structures to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, predicted physicochemical properties, a plausible synthetic route adapted from established methodologies, and its anticipated biological significance, with a focus on its potential as an anticancer agent. This document aims to serve as a foundational resource to stimulate and guide future research into this promising molecule.
Introduction: The Significance of the Spirooxindole Core
Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This unique three-dimensional architecture has captured the attention of synthetic and medicinal chemists alike, as it is a recurring feature in a multitude of natural products and pharmacologically active molecules. The rigid spirocyclic framework often imparts a high degree of conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets.
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The 7'-fluoro substitution on the spiro[cyclopropane-1,3'-indolin]-2'-one core is anticipated to influence properties such as metabolic stability, membrane permeability, and binding interactions, potentially enhancing its therapeutic profile.
Chemical Structure and Physicochemical Properties
The fundamental structure of 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one consists of a 7-fluoroindolin-2-one moiety spiro-fused to a cyclopropane ring at the 3-position.
Table 1: Core Properties of 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
| Property | Value | Source |
| CAS Number | 872141-30-5 | [1][2][3] |
| Molecular Formula | C₁₀H₈FNO | [1][2][3] |
| Molecular Weight | 177.18 g/mol | [1][2][3] |
| IUPAC Name | 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one | |
| Predicted LogP | 1.81 | |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 |
Predicted values are calculated based on the chemical structure and may vary from experimental values.
The fluorine atom at the 7'-position is expected to introduce a significant electronic effect on the aromatic ring of the indolinone core, potentially influencing its interaction with biological targets. The cyclopropane ring, with its inherent strain and unique electronic properties, is a key feature that can contribute to the molecule's biological activity.
Caption: Chemical structure of 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one.
Synthesis and Characterization
Proposed Synthetic Pathway: Alkylation of 7-Fluorooxindole
The most direct approach involves the alkylation of 7-fluorooxindole with 1,2-dibromoethane in the presence of a strong base.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Adapted from a known procedure for a related compound)[4]
Materials:
-
7-Fluorooxindole
-
1,2-Dibromoethane
-
Potassium hydroxide (KOH)
-
Anhydrous tetrahydrofuran (THF)
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 7-fluorooxindole in anhydrous THF, add powdered potassium hydroxide.
-
Heat the mixture to reflux for 30 minutes.
-
Slowly add a solution of 1,2-dibromoethane in anhydrous THF to the refluxing mixture.
-
Continue refluxing for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one.
Note: This is a generalized protocol and may require optimization for the specific substrate. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Expected Spectroscopic Characterization
While specific experimental spectra for 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one are not available, the following are the expected key features based on its structure:
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the fluoro-substituted benzene ring (likely showing complex splitting patterns due to H-F coupling), and multiplets for the methylene protons of the cyclopropane ring. A singlet for the NH proton of the lactam is also expected. |
| ¹³C NMR | Resonances for the carbonyl carbon of the lactam, the spiro carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the cyclopropane ring. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 177.18, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the lactam, C=O stretching of the amide, and C-F stretching. |
Biological Activity and Therapeutic Potential
The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is a well-established pharmacophore with significant potential in cancer therapy. Numerous derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.
Anticancer Activity of Related Compounds
Studies on libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have revealed promising anticancer activity. For instance, certain derivatives have exhibited IC₅₀ values in the low micromolar range against human cancer cell lines such as prostate (DU-145), cervical (HeLa), and lung (A-549) cancer.
Table 3: Anticancer Activity of Representative Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | DU-145 (Prostate) | < 20 | [5] |
| Derivative B | HeLa (Cervical) | < 20 | [5] |
| Derivative C | A-549 (Lung) | < 20 | [5] |
The specific structures of derivatives A, B, and C are detailed in the cited reference.
The introduction of the 7'-fluoro substituent is a rational design strategy to potentially enhance the anticancer potency of the spiro[cyclopropane-1,3'-indolin]-2'-one core. The fluorine atom can modulate the electronic properties of the molecule, influencing its binding to target proteins, and can also block potential sites of metabolism, thereby increasing its bioavailability and in vivo efficacy.
Potential Mechanisms of Action
The precise molecular targets of 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one are yet to be elucidated. However, based on the known mechanisms of other spirooxindole derivatives, several potential pathways can be hypothesized.
Caption: Potential mechanisms of anticancer action for the target compound.
Many oxindole-based compounds are known to function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways. Another common mechanism for spirooxindoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Furthermore, the inhibition of the p53-MDM2 protein-protein interaction is a validated strategy in cancer therapy, and some spirooxindole derivatives have been shown to act as inhibitors of this pathway.
Future Directions and Conclusion
7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one represents a molecule of significant interest at the intersection of spirocyclic chemistry and fluorine chemistry. While this guide provides a foundational understanding based on related compounds, further in-depth research is imperative.
Key areas for future investigation include:
-
Optimized Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol for 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one, accompanied by comprehensive spectroscopic characterization (NMR, MS, X-ray crystallography).
-
In Vitro Biological Evaluation: Systematic screening of the compound against a broad panel of human cancer cell lines to determine its cytotoxic profile and establish structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways modulated by the compound to understand its mode of anticancer activity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound's therapeutic efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical animal models.
References
-
Ji, X., et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2676. [Link]
-
Appretech Scientific Limited. 7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one. [Link]
-
NextSDS. 7'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-one. [Link]
-
Maurya, R. A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4589-4593. [Link]
-
Kapure, J. S., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(72), 38425-38432. [Link]
Sources
- 1. 7'-FLUOROSPIRO[CYCLOPROPANE-1,3'-INDOLIN]-2'-ONE [chemdict.com]
- 2. chemscene.com [chemscene.com]
- 3. appretech.com [appretech.com]
- 4. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
